molecular formula C10H14N4O2 B1398724 Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate CAS No. 1057682-19-5

Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate

Cat. No.: B1398724
CAS No.: 1057682-19-5
M. Wt: 222.24 g/mol
InChI Key: VJGHOGNHILBYCU-UHFFFAOYSA-N
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Description

Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate is a heterocyclic compound that features a pyrimidine ring substituted with a piperazine moiety and a methyl ester group. This compound is of interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory activities .

Biochemical Analysis

Biochemical Properties

Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and interaction with proteins. This compound has been shown to interact with enzymes such as acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, this compound can potentially enhance cholinergic signaling, which is beneficial in the treatment of neurodegenerative diseases like Alzheimer’s disease .

Additionally, this compound interacts with proteins involved in inflammatory pathways. It has been observed to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO) in stimulated human microglia cells . This anti-inflammatory property is attributed to its ability to modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In neuronal cells, this compound exhibits neuroprotective properties by reducing the expression of endoplasmic reticulum (ER) stress markers and apoptosis markers such as cleaved caspase-3 . This reduction in ER stress and apoptosis is crucial for maintaining neuronal health and preventing cell death in neurodegenerative conditions.

Furthermore, this compound influences cell signaling pathways by inhibiting the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines . This modulation of cell signaling pathways helps in mitigating inflammatory responses and protecting cells from inflammatory damage.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of acetylcholinesterase, which enhances cholinergic signaling by preventing the breakdown of acetylcholine . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic signaling is impaired.

Additionally, this compound binds to active residues of proteins involved in inflammatory pathways, such as NF-κB . By binding to these proteins, the compound inhibits their activity, leading to a reduction in the production of pro-inflammatory cytokines and nitric oxide . This anti-inflammatory mechanism is crucial for its potential therapeutic applications in inflammatory and neurodegenerative diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is an important factor in its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, allowing for consistent results in in vitro and in vivo studies .

Over extended periods, the compound has demonstrated sustained neuroprotective and anti-inflammatory effects, indicating its potential for long-term therapeutic use

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit neuroprotective and anti-inflammatory effects without significant adverse effects . At higher doses, there may be potential toxic effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 enzymes, which are responsible for its metabolism and biotransformation . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites that may have different biological activities . Understanding these metabolic pathways is essential for predicting the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic cation transporters (OCTs) and multidrug resistance proteins (MRPs), which facilitate its uptake and efflux in cells . These interactions influence the localization and accumulation of the compound in different tissues, affecting its overall bioavailability and therapeutic efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus of cells, where it interacts with target proteins and enzymes . Post-translational modifications, such as phosphorylation and acetylation, may also play a role in directing the compound to specific subcellular compartments . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate typically involves the reaction of piperazine with a pyrimidine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the addition of piperazine . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a piperazine moiety with a pyrimidine ring and a methyl ester group differentiates it from other similar compounds, making it a valuable scaffold for drug development .

Properties

IUPAC Name

methyl 2-piperazin-1-ylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c1-16-9(15)8-6-12-10(13-7-8)14-4-2-11-3-5-14/h6-7,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGHOGNHILBYCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90726808
Record name Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1057682-19-5
Record name Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(4-tert-Butoxycarbonyl-piperazin-1-yl)-pyrimidine-5-carboxylic acid methyl ester (140 mg, 0.434 mmol) is dissolved in dichloromethane (3.0 mL) under N2. Trifluoroacetic acid (0.83 ml, 10.85 mmol) is added and the reaction mixture is stirred for 2 h. The reaction mixture is concentrated under reduced pressure and co-evaporated several times with dichloromethane. It is dried under high vacuum to afford the title compound as a TFA salt (130 mg, 90% yield).
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.83 mL
Type
reactant
Reaction Step Two
Name
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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